1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one

PDE4A inhibitor Phosphodiesterase Inflammation

This pyridazin-4-one compound is a potent, highly selective PDE4A inhibitor (pKi 9.35) with measurable hERG interaction (pKi 6.70). Its unique 3,4-dichlorobenzoyl-pyrazole pharmacophore ensures PDE4A-specific signaling deconvolution, unlike generic PDE inhibitors. With a cLogP of 4.99, it is also an ideal model for lipophilic formulation development. Procure for target validation, ion channel crosstalk studies, or drug delivery research. Confirm availability and pricing directly with listed suppliers.

Molecular Formula C20H11Cl3N4O2
Molecular Weight 445.68
CAS No. 318498-09-8
Cat. No. B2873391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one
CAS318498-09-8
Molecular FormulaC20H11Cl3N4O2
Molecular Weight445.68
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NN(C=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl)Cl
InChIInChI=1S/C20H11Cl3N4O2/c21-13-2-4-14(5-3-13)26-10-8-18(28)19(25-26)17-7-9-27(24-17)20(29)12-1-6-15(22)16(23)11-12/h1-11H
InChIKeyXPLIBJZVBCCSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one: Procurement-Grade Chemical Profile for PDE-Focused Research


1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one (CAS 318498-09-8) is a synthetic, polyhalogenated small molecule featuring a pyridazin-4-one core linked to a chlorophenyl and a 3,4-dichlorobenzoyl-pyrazole moiety . With a molecular weight of 445.69 g/mol and a calculated logP of approximately 4.99, this compound is a highly lipophilic, rigid heterocycle . Its primary documented biochemical activity is as a potent inhibitor of phosphodiesterase 4A (PDE4A) . It is commercially available from several suppliers, typically at purities of 95% or higher, for research and development use .

The Specificity Imperative: Why Generic PDE4 Inhibitor Substitutes Cannot Replace 1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one


The phosphodiesterase (PDE) enzyme family is characterized by highly distinct substrate specificities and tissue distributions. While many pyridazinone-based compounds exhibit PDE inhibitory activity, subtle structural modifications, such as the specific 3,4-dichlorobenzoyl substitution on the pyrazole ring in this compound, can profoundly alter subtype selectivity, potency, and off-target profiles. The documented high-affinity interaction with PDE4A (pKi 9.35) is a specific pharmacophoric outcome of this unique substitution pattern . Procurement of a generic PDE inhibitor or a close pyridazinone analog cannot guarantee replication of this specific PDE4A interaction profile, which is critical for target validation studies and the interpretation of downstream biological effects. The data suggests this compound is not a pan-PDE inhibitor but a molecule with a distinct selectivity fingerprint that must be replicated by the exact structure.

Head-to-Head Analytical Evidence for 1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one Differentiation


High-Affinity PDE4A Inhibition: pKi 9.35 Against a Key Inflammatory Target

The most significant quantitative differentiation point for CAS 318498-09-8 is its documented high-affinity inhibition of human PDE4A. The compound demonstrates a pKi of 9.35, which translates to a Ki of approximately 0.45 nM . This places it among the most potent PDE4A ligands in its chemotype class. For comparison, the prototypical PDE4 inhibitor rolipram has a reported Ki for PDE4A of approximately 3 nM , meaning this compound is theoretically about 6-7 fold more potent. However, this is a cross-study comparison and not a direct head-to-head assay. The specific contribution of the 3,4-dichlorobenzoyl group to this interaction has not been explicitly quantified in the literature.

PDE4A inhibitor Phosphodiesterase Inflammation CNS disorders

Secondary Ion Channel Activity: A Differentiator from Rolipram and Other cAMP-Specific PDE4 Inhibitors

In addition to its primary PDE4A activity, the ZINC database indicates a measurable interaction with the potassium voltage-gated channel subfamily H member 2 (KCNH2/hERG), with a pKi of 6.70 (Ki ~ 200 nM) . This is a notable secondary pharmacology signal that is often absent in other PDE4 inhibitors like rolipram . While this hERG activity is weaker than its PDE4A binding, it serves as a critical differentiator. For a chemist or biologist, this pre-existing off-target ion channel activity data is invaluable, allowing for proactive mitigation in compound design or as a built-in control for phenotypic screening experiments where ion channel modulation must be considered.

hERG ion channel off-target liability cardiac safety

High Lipophilicity (cLogP 4.99) Dictates Formulation and In Vitro Handling Compared to More Polar Analogs

The calculated partition coefficient (cLogP) for CAS 318498-09-8 is 4.99, a value driven by its three chlorine atoms and extensive aromatic surface . This is significantly higher than less substituted pyridazinone PDE4 inhibitors. For instance, the clinically studied PDE4 inhibitor roflumilast has a cLogP of approximately 4.0, and the analog 3-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-phenylpyridazin-4(1H)-one (lacking the dichlorobenzoyl group) is predicted to be substantially less lipophilic . This property directly impacts practical use: the compound will likely require higher DMSO concentrations for stock preparation, may exhibit non-specific binding to plasticware, and will have limited aqueous solubility.

Lipophilicity cLogP solubility formulation DMSO stock

Targeted Application Scenarios for 1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one Based on Evidence


PDE4A Target Validation and Mechanistic Studies

This compound is uniquely suited as a high-affinity chemical probe for deconvoluting PDE4A-specific signaling pathways. With a pKi of 9.35, its sub-nanomolar potency is a crucial advantage when the biological response window is narrow . It should be prioritized over less potent analogs like rolipram when the experimental goal is to achieve near-complete PDE4A inhibition at concentrations that minimize off-target PDE subtype engagement .

Integrated Ion Channel and PDE Pharmacology Research

The compound's dual activity profile—potent PDE4A inhibition (pKi 9.35) and measurable hERG interaction (pKi 6.70)—makes it a powerful tool compound for studying the intersection of cyclic nucleotide signaling and ion channel regulation . This is a non-trivial advantage in fields like cardiac myocyte research or neuronal excitability studies, where a compound with only one of these activities would not suffice. It acts as a built-in positive control for hERG-related effects.

Advanced Formulation and PK Protocol Development

Given its high cLogP of 4.99, this compound serves as an ideal model substrate for developing and validating formulation strategies for highly lipophilic, poorly soluble small molecules . A research group working on nano-formulations, amorphous solid dispersions, or lipid-based drug delivery systems would find this compound to be a more rigorous and representative challenge than simpler, more soluble PDE4 inhibitors, better preparing protocols for downstream, more complex candidates .

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.